1-Cyclopentyl-3-quinolin-3-ylurea
Description
1-Cyclopentyl-3-quinolin-3-ylurea is a urea-based compound featuring a cyclopentyl group attached to the urea nitrogen and a quinolin-3-yl moiety. Its molecular formula is C₁₅H₁₇N₃O, with a molecular weight of 255.32 g/mol. Urea derivatives are commonly explored for their pharmacological properties, including kinase inhibition and enzyme modulation .
Properties
IUPAC Name |
1-cyclopentyl-3-quinolin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(17-12-6-2-3-7-12)18-13-9-11-5-1-4-8-14(11)16-10-13/h1,4-5,8-10,12H,2-3,6-7H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQFXEJFMYUCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentyl-3-quinolin-3-ylurea typically involves the reaction of quinoline derivatives with cyclopentyl isocyanate. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The process can be catalyzed by bases such as triethylamine or pyridine to facilitate the formation of the urea linkage.
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Cyclopentyl-3-quinolin-3-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound. For example, halogenation can be achieved using halogenating agents like bromine or chlorine, while nucleophilic substitution can be facilitated by reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields N-oxide derivatives, while reduction produces amine derivatives.
Scientific Research Applications
1-Cyclopentyl-3-quinolin-3-ylurea has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions to explore new synthetic pathways.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities such as enzyme inhibition or receptor modulation.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-quinolin-3-ylurea involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death.
The pathways involved in the compound’s mechanism of action may include the inhibition of DNA synthesis, induction of oxidative stress, and interference with signal transduction pathways. These effects contribute to its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs include derivatives with variations in the quinoline ring, substituent groups, or urea linkage modifications. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Functional Group Impact on Properties
- Quinoline vs. Isoquinoline Positioning: The substitution at the quinolin-3-yl position (target compound) versus isoquinolin-6-yl (SGC707) alters electronic distribution and binding interactions. Isoquinoline’s fused ring system may enhance rigidity and selectivity for certain targets .
- Cyclopentyl vs. Cyclohexyl-aminomethyl substitution () introduces hydrogen-bonding capability but may increase metabolic instability .
- Urea Linker vs. Ketone: The urea group in this compound enables hydrogen bonding with biological targets, unlike the ketone in 1-(2-chloroquinolin-3-yl)ethanone, which relies on hydrophobic interactions .
Pharmacokinetic and Pharmacodynamic Considerations
- Metabolic Stability: The absence of halogens (cf. 1-(2-chloroquinolin-3-yl)ethanone) may reduce cytochrome P450-mediated metabolism, extending half-life .
- Binding Affinity: Urea derivatives like SGC707 exhibit enhanced kinase inhibition due to the pyrrolidinone group’s ability to occupy hydrophobic pockets in enzyme active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
